
trans-4-Hydroxy-1-L-phenylalanyl-L-proline
Overview
Description
trans-4-Hydroxy-1-L-phenylalanyl-L-proline is a dipeptide derivative combining L-phenylalanine and trans-4-hydroxy-L-proline. The hydroxyl group at the C4 position of the proline ring distinguishes it from other proline derivatives. This structural feature enhances its role in peptide synthesis and biological interactions, particularly in collagen-like structures where hydroxyproline stabilizes triple helices . Its applications span medicinal chemistry, organocatalysis, and biomaterials, with modifications often introduced to tailor solubility, stability, or reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
trans-4-Hydroxy-1-L-phenylalanyl-L-proline can be synthesized through peptide coupling reactions. The typical synthetic route involves the coupling of L-phenylalanine with L-hydroxyproline using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using proteases or chemical synthesis using automated peptide synthesizers. These methods ensure high yield and purity of the dipeptide, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
trans-4-Hydroxy-1-L-phenylalanyl-L-proline undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in L-hydroxyproline can be oxidized to form keto derivatives.
Reduction: The carbonyl group in the peptide bond can be reduced to form secondary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include keto derivatives, secondary amines, and substituted derivatives of this compound .
Scientific Research Applications
Model Compound for Peptide Interactions
In biological research, trans-4-Hydroxy-1-L-phenylalanyl-L-proline serves as a model compound for studying peptide interactions and protein folding. Its hydroxyl group enhances hydrogen bonding capabilities, stabilizing peptide structures and influencing protein conformation .
Pharmacological Studies
Recent studies have demonstrated that derivatives of hydroxyproline can modulate the activity of transporters such as SLC1A4 and SLC1A5, showing potential for therapeutic applications in neurological disorders . The following case study illustrates its pharmacological relevance:
Case Study: Hydroxyproline Derivatives as Transporter Modulators
Researchers synthesized various hydroxyproline derivatives and tested their effects on SLC1A4 transporters. The results indicated that certain derivatives exhibited increased affinity compared to L-proline, suggesting their potential as therapeutic agents targeting amino acid transport systems .
Medical Applications
Therapeutic Potential
Due to its bioactive properties, this compound may have therapeutic applications in treating conditions related to collagen synthesis and tissue repair. Hydroxyproline is known for its role in stabilizing collagen structures, which is vital for wound healing and skin health .
Biodegradable Polymers
In industrial applications, this compound is used in the production of biodegradable polymers. Its incorporation into polymer matrices enhances stability and biodegradability, making it suitable for environmentally friendly materials.
Industrial Applications
Production Techniques
The industrial production of this compound can be achieved through microbial fermentation processes or chemical synthesis methods. Notably, metabolic engineering strategies have been employed to enhance production yields in microorganisms like Escherichia coli .
The following table summarizes recent advancements in microbial production:
Microorganism | Production Method | Yield (g/L) |
---|---|---|
E. coli | Metabolic engineering | Up to 54.8 g/L |
Serratia marcescens | Quorum sensing-based modulation | Enhanced yield via metabolic pathways |
Mechanism of Action
The mechanism of action of trans-4-Hydroxy-1-L-phenylalanyl-L-proline involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence protein-protein interactions, and affect cellular signaling pathways. The hydroxyl group in L-hydroxyproline plays a crucial role in these interactions by forming hydrogen bonds and stabilizing the peptide structure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: trans-3-Hydroxy-L-proline
Key Differences :
- Structure : The hydroxyl group is at C3 instead of C3.
- Molecular Formula: C₅H₉NO₃ (same as trans-4-hydroxy-L-proline).
- CAS No.: 4298-08-2 .
- Applications : Less prevalent in collagen but used in niche peptide engineering. Studies suggest trans-3-hydroxy-L-proline exhibits distinct conformational constraints, reducing its compatibility with collagen-mimetic peptides compared to the C4 isomer .
Acetylated Derivatives
(a) Acetyl-L-4-hydroxyproline (N-Acetyl-L-4-trans-hydroxyproline)
- Structure : Acetyl group at the N-terminus of trans-4-hydroxy-L-proline.
- Molecular Formula: C₇H₁₁NO₄.
- CAS No.: 33996-33-7 .
- Applications: Used in peptide synthesis to block the amino group, enhancing stability during solid-phase synthesis. Unlike the parent compound, it lacks free amine reactivity, making it unsuitable for N-terminal coupling .
(b) trans-1-Acetyl-4-hydroxy-L-proline
- Structure : Acetylation at the proline ring’s nitrogen (N1 position).
- CAS No.: Not explicitly listed, but structurally analogous to Acetyl-L-4-hydroxyproline.
- Applications : Similar to N-Acetyl-L-4-hydroxyproline, but ring acetylation may alter steric effects in peptide folding .
(a) Fmoc-Hyp(tBu)-OH
- Structure : Fmoc (fluorenylmethyloxycarbonyl) protection at the N-terminus and tert-butyl (tBu) protection at the hydroxyl group.
- Molecular Formula : C₂₄H₃₄N₂O₆ (estimated).
- Applications : Widely used in Fmoc-based solid-phase peptide synthesis (SPPS). The tBu group improves solubility in organic solvents, while Fmoc allows for orthogonal deprotection .
(b) L-Proline,4-hydroxy-1-[trans-4-hydroxy-1-[(phenylmethoxy)carbonyl]-L-prolyl]-,methyl ester, trans
- Structure : Contains a phenylmethoxy carbonyl (Z-group) and methyl ester.
- CAS No.: 62147-22-2 .
- Applications : The Z-group and ester enhance stability during stepwise peptide elongation. The methyl ester facilitates cleavage under mild basic conditions, unlike tert-butyl esters .
Alkylated Derivatives: trans-4-Methyl-L-proline
- Synthesis : Derived from trans-4-hydroxy-L-proline via substitution of the hydroxyl group with a methyl group .
- Applications : Increased hydrophobicity alters peptide interactions with lipid membranes. Used in antimicrobial peptide design .
Comparative Data Table
Biological Activity
trans-4-Hydroxy-1-L-phenylalanyl-L-proline (also known as trans-4-Hydroxy-L-proline) is a modified amino acid that has garnered attention due to its potential biological activities, particularly in the context of amino acid transporters and microbial metabolism. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a hydroxy group at the 4-position of the proline ring. This modification significantly influences its interaction with biological systems, particularly in amino acid transport mechanisms.
1. Amino Acid Transport Modulation
Recent studies have highlighted the role of trans-4-hydroxy-L-proline as an inhibitor of sodium-dependent neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). These transporters are crucial for the uptake of neutral amino acids in various tissues, and their modulation can have significant physiological implications.
- Affinity Studies : Electrophysiological assays demonstrated that trans-4-hydroxy-L-proline exhibits high-affinity binding to SLC1A4 and SLC1A5, with affinities in the low micromolar range. Specifically, it showed an approximately 20-fold increase in affinity compared to L-proline .
Transporter | Compound | Affinity (µM) |
---|---|---|
SLC1A4 | trans-4-Hydroxy-L-proline | Low micromolar |
SLC1A5 | trans-4-Hydroxy-L-proline | Low micromolar |
2. Microbial Metabolism
The compound is also involved in microbial metabolism, particularly within the human gut microbiome. It serves as a substrate for hydroxyproline dehydratase (HypD), an enzyme that catalyzes its dehydration to form Δ1-pyrroline-5-carboxylic acid (P5C). This reaction is part of Stickland fermentation, a process utilized by certain gut bacteria for energy production.
- Enzymatic Function : HypD plays a critical role in the catabolism of trans-4-hydroxy-L-proline, facilitating its conversion into proline, which can then be utilized by gut microbes . The presence of HypD in pathogens like Clostridioides difficile presents potential therapeutic targets for antibiotic development.
3. Synthesis and Production Enhancement
Efforts to enhance the production of trans-4-hydroxy-L-proline have been reported using metabolic engineering techniques. For instance, engineered strains of Escherichia coli have been developed to increase yields significantly through targeted gene modifications and dynamic control systems.
- Production Yield : One study achieved a production yield of 43.2 g/L of trans-4-hydroxy-L-proline by optimizing metabolic pathways related to proline synthesis and hydroxylation processes .
Case Study 1: Inhibition of Amino Acid Transporters
In a study examining the pharmacological properties of hydroxyproline derivatives, trans-4-hydroxy-L-proline was tested for its ability to inhibit L-glutamine transport via SLC1A5. The results indicated that it effectively blocked this transport mechanism, suggesting potential applications in conditions where modulation of amino acid uptake is beneficial .
Case Study 2: Microbial Fermentation Dynamics
Research on gut microbiota revealed that trans-4-hydroxy-L-proline participates in amino acid fermentation processes. The enzymatic pathways involving HypD were characterized, providing insights into how this compound contributes to microbial metabolism and its implications for human health .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing trans-4-Hydroxy-L-proline and ensuring stereochemical purity?
trans-4-Hydroxy-L-proline is synthesized via acid hydrolysis of collagen due to its abundance in mammalian tissues . For lab-scale synthesis, solution-phase peptide coupling is commonly employed, using reagents that preserve the stereochemistry of the hydroxyl group at the C4 position. Chiral chromatography (e.g., using chiral stationary phases) is critical to verify stereochemical purity, as the compound has an optical rotation of [α]25/D −75.6° (c = 1 in H₂O) . Melting point analysis (273°C decomposition) and HPLC (≥99% purity) are standard quality control steps .
Q. How should researchers characterize the physical and chemical properties of trans-4-Hydroxy-L-proline?
Key characterization methods include:
- Optical rotation : To confirm the trans-4R configuration via polarimetry .
- Thermal analysis : Differential scanning calorimetry (DSC) to assess decomposition at 273°C .
- Solubility testing : Water solubility is 361.1 g/L, critical for designing aqueous reaction systems .
- Spectroscopy : NMR (¹H/¹³C) and FT-IR to validate the hydroxyl and carboxyl functional groups .
Q. What safety protocols are essential when handling trans-4-Hydroxy-L-proline in laboratory settings?
While classified as non-hazardous under GHS, researchers should:
- Avoid inhalation or skin contact; use PPE (gloves, lab coats, goggles) .
- Store at ambient temperature away from oxidizers and strong acids/bases to prevent decomposition .
- Dispose of waste via approved chemical recycling programs to minimize environmental impact (LD50 >16 g/kg, low aquatic toxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported purity levels of trans-4-Hydroxy-L-proline across commercial sources?
Discrepancies in purity (e.g., ≥99% vs. ≥98.5%) may arise from differences in analytical methods. To resolve these:
- Cross-validate using HPLC with UV detection (λ = 210 nm) and compare retention times against certified reference standards .
- Perform elemental analysis (C, H, N) to confirm molecular composition (C₅H₉NO₃, MW 131.13) .
- Request batch-specific Certificates of Analysis (COA) from suppliers to trace methodological variations .
Q. What experimental design considerations are critical for studying trans-4-Hydroxy-L-proline as an enzyme substrate?
When investigating its role as a substrate for enzymes like DPP-4 or prolyl carboxyl peptidase (PCP):
- Kinetic assays : Use fluorogenic or chromogenic substrates (e.g., Pro-Phe derivatives) to monitor cleavage rates .
- pH optimization : The hydroxyl group’s pKa (~9.5) influences binding affinity; buffer systems (pH 7–8) mimic physiological conditions .
- Stereochemical controls : Include enantiomers (e.g., cis-4-hydroxyproline) to assess enzyme specificity .
Q. How can trans-4-Hydroxy-L-proline be utilized in metabolic pathway analysis or peptidomimetic drug design?
- Metabolic tracing : Isotopic labeling (e.g., ¹³C or ¹⁵N) tracks incorporation into collagen or microbial secondary metabolites (e.g., actinomycins) .
- Peptidomimetics : Substitute proline residues in peptide chains with trans-4-Hydroxy-L-proline to enhance conformational stability or receptor binding . For example, L-phenylalanyl-L-prolyl derivatives show ACE inhibitory activity .
Q. What advanced techniques are used to analyze the compound’s role in protein folding and collagen stability?
- Circular dichroism (CD) : Monitor collagen triple-helix stability by comparing hydroxyproline-rich vs. proline-rich sequences.
- Molecular dynamics simulations : Model hydrogen-bonding interactions between hydroxyproline and water molecules in collagen fibrils .
- Mass spectrometry : Identify post-translational hydroxylation sites in recombinant collagen expressed in yeast or bacterial systems .
Q. Data Contradiction and Reproducibility Challenges
Q. How should researchers address variability in enzymatic activity assays involving trans-4-Hydroxy-L-proline?
Reported variability in enzyme kinetics (e.g., DPP-4 inhibition) may stem from:
- Substrate preparation : Ensure fresh dissolution in degassed buffers to prevent oxidation of the hydroxyl group.
- Enzyme source : Compare recombinant vs. tissue-extracted enzymes for isoform-specific activity.
- Statistical rigor : Use triplicate assays with internal controls (e.g., known inhibitors) to validate results .
Q. What strategies mitigate batch-to-batch variability in industrial-scale hydroxyproline production?
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3-phenylpropanoyl]-4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c15-11(6-9-4-2-1-3-5-9)13(18)16-8-10(17)7-12(16)14(19)20/h1-5,10-12,17H,6-8,15H2,(H,19,20)/t10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSNJMXOBDSZDL-WOPDTQHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C(CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenylalanylhydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
90965-82-5 | |
Record name | Phenylalanylhydroxyproline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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